2-[1-(Trifluoromethyl)cyclopropyl]acetic acid

Metabolic Stability Pharmacokinetics Lead Optimization

2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS 1368342-07-7) is a fluorinated cyclopropane carboxylic acid building block with the molecular formula C₆H₇F₃O₂ and a molecular weight of 168.11 g/mol. It features a trifluoromethyl group directly attached to a cyclopropyl ring, conferring distinct physicochemical properties including a predicted ACD/LogP of 0.79 and ACD/LogD (pH 5.5) of -0.03.

Molecular Formula C6H7F3O2
Molecular Weight 168.11 g/mol
CAS No. 1368342-07-7
Cat. No. B1530667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Trifluoromethyl)cyclopropyl]acetic acid
CAS1368342-07-7
Molecular FormulaC6H7F3O2
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1CC1(CC(=O)O)C(F)(F)F
InChIInChI=1S/C6H7F3O2/c7-6(8,9)5(1-2-5)3-4(10)11/h1-3H2,(H,10,11)
InChIKeyJWVHOPCZDUVEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS 1368342-07-7) – Key Compound Attributes for Procurement and Medicinal Chemistry Applications


2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS 1368342-07-7) is a fluorinated cyclopropane carboxylic acid building block with the molecular formula C₆H₇F₃O₂ and a molecular weight of 168.11 g/mol . It features a trifluoromethyl group directly attached to a cyclopropyl ring, conferring distinct physicochemical properties including a predicted ACD/LogP of 0.79 and ACD/LogD (pH 5.5) of -0.03 . The compound is supplied as a research chemical with typical purity specifications of ≥95% and is used as a versatile scaffold in medicinal chemistry for introducing conformationally constrained, metabolically stable trifluoromethylcyclopropyl moieties into bioactive molecules .

Workflow
Metabolic stability research via Cp-CF₃ scaffold
Selection Logic
tert-Butyl replacement building block
Physicochemical Context
Predicted LogP/LogD profile for permeability studies

2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS 1368342-07-7) – Why Simple Cyclopropylacetic Acid or tert-Butyl Analogs Are Not Functionally Equivalent


Direct substitution of 2-[1-(trifluoromethyl)cyclopropyl]acetic acid with non-fluorinated cyclopropylacetic acid (logP ≈ 0.61-0.87) or tert-butyl-containing analogs fails to preserve the desired property profile in advanced medicinal chemistry programs . The trifluoromethylcyclopropyl (Cp-CF₃) group is explicitly engineered to address the metabolic lability of tert-butyl groups, as demonstrated by in vitro and in vivo studies showing that replacement of a tert-butyl with a Cp-CF₃ group increases metabolic stability [1]. Furthermore, the trifluoromethyl group substantially modulates lipophilicity (predicted ACD/LogP 0.79) relative to the non-fluorinated analog, impacting membrane permeability and off-target binding . Generic substitution without consideration of these quantitative differences in metabolic stability and physicochemical properties will alter the ADME/PK profile of the final compound, making the specific procurement of the trifluoromethylcyclopropyl derivative essential for projects requiring precise structure-activity relationship control [1].

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Non-fluorinated analogs may not preserve target profile
Cyclopropylacetic acid lacks the trifluoromethyl group required for specific lipophilicity and metabolic stability modulation.
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tert-Butyl groups may introduce metabolic lability
Direct substitution with tert-butyl analogs risks high metabolic clearance; the Cp-CF₃ scaffold supports improved half-life in reported comparisons.
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Substitution may alter ADME/PK profile
Generic replacement without validating metabolic stability and physicochemical properties may shift the overall compound profile.

2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS 1368342-07-7) – Quantitative Comparative Data for Informed Selection


Metabolic Stability Advantage: Trifluoromethylcyclopropyl (Cp-CF₃) vs. tert-Butyl Group in Rat In Vivo Half-Life

Replacement of a tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group significantly increases in vivo metabolic stability in rats. In a direct head-to-head comparison within the same chemical series (compounds 1 and 9), the Cp-CF₃ analog exhibited a 4-fold longer half-life (9.1 h vs. 2.3 h) and 4.3-fold lower clearance (<5 mL/min/kg vs. 33 mL/min/kg) compared to the tert-butyl analog [1].

Rat In Vivo Half-Life
Head-to-head
4.0-fold increase (9.1 h vs. 2.3 h) and 4.3-fold lower clearance
Supports rat in vivo half-life extension for Cp-CF₃ scaffold
Reported comparison within same chemical series
Metabolic Stability Pharmacokinetics Lead Optimization

Metabolic Stability Advantage: Trifluoromethylcyclopropyl (Cp-CF₃) vs. tert-Butyl Group in Human Liver Microsomes (HLM)

In a second direct comparison, the replacement of a tert-butyl group with a Cp-CF₃ group in the known drug finasteride (compound 23 vs. 24) increased the half-life in human liver microsomes (HLM) from 63 minutes to 114 minutes, a 1.8-fold improvement in metabolic stability [1].

Human Liver Microsomes
Head-to-head
1.8-fold increase in half-life (114 min vs. 63 min)
Supports in vitro metabolic stability in human liver microsomes
Finasteride analog comparison context
In Vitro ADME Microsomal Stability CYP Metabolism

Lipophilicity Modulation: Predicted LogP and LogD of Trifluoromethylcyclopropyl Acetic Acid vs. Non-Fluorinated Cyclopropylacetic Acid

The trifluoromethyl group increases lipophilicity relative to the non-fluorinated analog. 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid has a predicted ACD/LogP of 0.79 , compared to cyclopropylacetic acid which has reported LogP values ranging from 0.61 to 0.87 [1]. While the absolute difference is modest, the presence of the trifluoromethyl group also dramatically lowers the predicted LogD at physiological pH: ACD/LogD (pH 5.5) = -0.03 and ACD/LogD (pH 7.4) = -1.82 . This indicates that the compound exists predominantly in its ionized carboxylate form at neutral pH, impacting permeability and distribution differently than the non-fluorinated analog.

Lipophilicity Profile
Context-dependent
Predicted ACD/LogP 0.79; LogD (pH 7.4) -1.82
Supports distinct ionization and distribution profiling
Predicted values from ACD/Labs platform
Physicochemical Properties Lipophilicity LogP/LogD

Industrial Validation: Incorporation of [1-(Trifluoromethyl)cyclopropyl]methyl into CGRP Receptor Antagonists for Migraine (Merck Patent US9499545)

The [1-(trifluoromethyl)cyclopropyl]methyl group, directly derived from 2-[1-(trifluoromethyl)cyclopropyl]acetic acid, is explicitly claimed as a preferred substituent in Merck's patent US9499545 for piperidinone carboxamide azaindane derivatives that act as CGRP receptor antagonists for the treatment of migraine [1]. This places the trifluoromethylcyclopropyl moiety in a late-stage clinical development context, demonstrating its industrial relevance and procurement value. Alternative substituents such as cyclopropylmethyl, cyclobutylmethyl, or simple alkyl groups are also claimed, but the trifluoromethylcyclopropyl variant is specifically enumerated, suggesting a unique contribution to potency, selectivity, or pharmacokinetics.

Industrial Context
Class-level
Claimed as preferred substituent in Merck CGRP antagonist patent
Reported industrial context in CGRP receptor antagonist research
Patent enumeration; target-specific validation required
CGRP Antagonist Migraine Pharmaceutical Patent

2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS 1368342-07-7) – High-Value Application Scenarios for Procurement and Research


Medicinal Chemistry: Replacing Metabolically Labile tert-Butyl Groups

Use 2-[1-(trifluoromethyl)cyclopropyl]acetic acid as a building block to introduce the Cp-CF₃ group into lead compounds where a tert-butyl substituent confers high metabolic clearance. The in vivo rat data showing a 4-fold half-life increase (9.1 h vs. 2.3 h) and in vitro HLM data showing a 1.8-fold half-life increase (114 min vs. 63 min) provide quantitative justification for selecting this group over tert-butyl in lead optimization [1].

Medicinal Chemistry: SAR Studies of Lipophilicity and Ionization State

Employ this compound in structure-activity relationship (SAR) campaigns to probe the effect of fluorination on LogP and LogD. The predicted ACD/LogP of 0.79 and LogD (pH 7.4) of -1.82 differentiate it from non-fluorinated cyclopropylacetic acid (LogP ~0.61-0.87). This enables precise tuning of physicochemical properties to achieve desired permeability, solubility, and off-target profiles .

Pharmaceutical Development: Synthesis of CGRP Antagonist Intermediates

Utilize this acid as a key intermediate in the synthesis of [1-(trifluoromethyl)cyclopropyl]methyl-containing derivatives, as exemplified in Merck's CGRP receptor antagonist patent (US9499545) for migraine treatment. Procuring this specific building block provides direct access to a privileged motif validated in an industrial drug discovery setting [2].

Application
Selection Property
Validation Focus
Lead Optimization (t-Bu Replacement)
Cp-CF₃ metabolic stability context
In vitro/in vivo half-life modeling
Physicochemical SAR Profiling
Fluorinated LogP/LogD profile
Permeability and ionization state endpoints
Industrial Drug Discovery Research
Privileged Cp-CF₃ motif context
Process chemistry suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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